molecular formula C22H21NO5 B2476264 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylicacid CAS No. 2385284-74-0

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylicacid

Cat. No.: B2476264
CAS No.: 2385284-74-0
M. Wt: 379.412
InChI Key: HIHIGFDXJHGJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Azetidine Ring: The protected amino compound undergoes cyclization to form the azetidine ring. This step may involve the use of reagents such as sodium hydride and an appropriate solvent like tetrahydrofuran (THF).

    Introduction of the Oxopropyl Group: The oxopropyl group is introduced through a reaction with a suitable alkylating agent, such as 2-bromoacetone, under basic conditions.

    Deprotection and Final Functionalization: The Fmoc group is removed using a base like piperidine, and the carboxylic acid group is introduced through hydrolysis or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids in peptide synthesis.

    Biology: Studied for its potential role in modifying biological molecules and as a tool in biochemical research.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It may also interact with enzymes or receptors in biological systems, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid
  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine
  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid is unique due to the presence of the oxopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-oxopropyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-14(24)10-22(20(25)26)12-23(13-22)21(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHIGFDXJHGJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.